2-[6-(4-Chloro-phenyl)-1-methyl-4H-3-oxa-2,5-diaza-benzo[e]azulen-4-yl]-acetamide
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Overview
Description
2-[6-(4-Chloro-phenyl)-1-methyl-4H-3-oxa-2,5-diaza-benzo[e]azulen-4-yl]-acetamide is a chemical compound with the molecular formula C20H16ClN3O2 and a molecular weight of 365.81 g/mol . This compound is known for its role as a BET bromodomain inhibitor, which has shown potential in inhibiting myeloma cell proliferation in clinically relevant models .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-(4-Chloro-phenyl)-1-methyl-4H-3-oxa-2,5-diaza-benzo[e]azulen-4-yl]-acetamide involves multiple steps, including the formation of the core structure and subsequent functionalization. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex molecules like this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of specialized equipment and reagents to facilitate the reactions and purify the final product .
Chemical Reactions Analysis
Types of Reactions
2-[6-(4-Chloro-phenyl)-1-methyl-4H-3-oxa-2,5-diaza-benzo[e]azulen-4-yl]-acetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The conditions for these reactions can vary, but they often involve controlled temperatures and specific solvents to ensure optimal results .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives with different functional groups .
Scientific Research Applications
2-[6-(4-Chloro-phenyl)-1-methyl-4H-3-oxa-2,5-diaza-benzo[e]azulen-4-yl]-acetamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-[6-(4-Chloro-phenyl)-1-methyl-4H-3-oxa-2,5-diaza-benzo[e]azulen-4-yl]-acetamide involves its role as a BET bromodomain inhibitor. This compound binds to the bromodomains of BET proteins, preventing them from interacting with acetylated histones. This inhibition disrupts the regulation of gene expression, leading to reduced cell proliferation and potential therapeutic effects in cancer treatment .
Comparison with Similar Compounds
Similar Compounds
Pelabresib: Another BET bromodomain inhibitor with a similar structure and mechanism of action.
CPI-0610: A compound with comparable inhibitory effects on BET bromodomains.
Uniqueness
2-[6-(4-Chloro-phenyl)-1-methyl-4H-3-oxa-2,5-diaza-benzo[e]azulen-4-yl]-acetamide is unique due to its specific chemical structure, which provides distinct binding properties and inhibitory effects. Its ability to inhibit myeloma cell proliferation makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C20H16ClN3O2 |
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Molecular Weight |
365.8 g/mol |
IUPAC Name |
2-[6-(4-chlorophenyl)-1-methyl-4H-[1,2]oxazolo[5,4-d][2]benzazepin-4-yl]acetamide |
InChI |
InChI=1S/C20H16ClN3O2/c1-11-18-14-4-2-3-5-15(14)19(12-6-8-13(21)9-7-12)23-16(10-17(22)25)20(18)26-24-11/h2-9,16H,10H2,1H3,(H2,22,25) |
InChI Key |
GCWIQUVXWZWCLE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC2=C1C3=CC=CC=C3C(=NC2CC(=O)N)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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